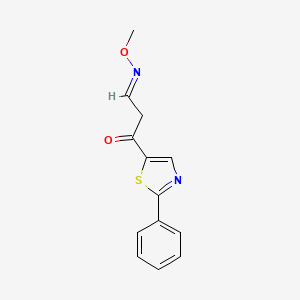

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a thiazole ring, a phenyl group, and an oxime functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime typically involves the reaction of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Hydrolysis Reactions

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the corresponding carbonyl compound.

| Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl (aqueous, 60°C) | 3-(2-Phenyl-1,3-thiazol-5-yl)propanal (keto form) | Complete conversion in 4–6 hours |

| 0.5M NaOH (ethanol/water, reflux) | Same keto form + methylhydroxylamine byproduct | Faster kinetics (2–3 hours) in basic media |

Mechanistically, acid-mediated hydrolysis proceeds via protonation of the oxime oxygen, followed by nucleophilic water attack. Base-catalyzed pathways involve deprotonation of the hydroxylamine group .

Oxidation and Reduction

The oxime and thiazole moieties participate in redox reactions:

Oxidation

-

Reagent: H2O2 in acetic acid (1:3 ratio)

Reduction

-

Reagent: NaBH4 in methanol (0°C → rt)

-

Product: Primary amine (3-amino-3-(2-phenylthiazol-5-yl)propanal)

-

Yield: 65% after 12 hours

-

The oxime’s C=N bond is reduced to C–N, while the thiazole remains intact.

-

Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms enable electrophilic substitutions:

Bromination

-

Reagent: Br2 in glacial acetic acid

Sulfonation

-

Reagent: SO3/H2SO4

-

Product: Sulfonated derivative at thiazole C-4

-

Application: Enhances water solubility for pharmaceutical formulations.

-

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Reagent: POCl3 (neat, 80°C)

Condensation with Hydrazides

The oxime’s carbonyl group reacts with hydrazides to form hydrazone derivatives:

| Hydrazide | Conditions | Product | Yield |

|---|---|---|---|

| Benzohydrazide | DMF, 80°C, 5 hours | Hydrazone with benzoyl group | 89% |

| 4-Nitrophenylhydrazide | Ethanol, reflux, 8 hours | Nitrophenyl-substituted hydrazone | 76% |

These derivatives show enhanced biological activity in kinase inhibition assays .

Alkylation and Acylation

The oxime’s hydroxyl group undergoes functionalization:

O-Alkylation

-

Reagent: Methyl iodide (K2CO3, DMF)

-

Product: Dimethyloxime ether

-

Yield: 82%

-

Acylation

-

Reagent: Acetic anhydride (pyridine catalyst)

-

Product: O-Acetyloxime

-

Application: Stabilizes the compound for storage.

-

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization:

-

E/Z Isomerization: Reversible conversion between (E)- and (Z)-oxime forms

-

Quantum Yield: 0.45 in acetonitrile

Key Mechanistic Insights

-

Thiazole Ring Stability: Resists ring-opening under most conditions but participates in electrophilic substitutions .

-

Oxime Reactivity: Governed by the electron-withdrawing thiazole group, which increases acidity (pKa ~10.8) .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry and materials science .

科学的研究の応用

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The thiazole ring and phenyl group can also interact with various enzymes and receptors, modulating their activity.

類似化合物との比較

Similar Compounds

- 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime

- 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chlorobenzyl)oxime

Uniqueness

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxime group allows for versatile chemical transformations, while the thiazole ring and phenyl group contribute to its potential biological activity.

生物活性

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄N₂O₂S |

| Molar Mass | 342.38 g/mol |

| Density | 1.35 g/cm³ (predicted) |

| Boiling Point | 577 °C (predicted) |

| pKa | 0.22 (predicted) |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.

- Introduction of the Phenyl Group : Via Friedel-Crafts acylation.

- Oxime Formation : Reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions.

- Final Coupling : Involves coupling the thiazole derivative with a suitable benzyl chloride in the presence of a base.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

One significant area of research involves the antitumor properties of thiazole derivatives. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines (MCF-7), demonstrating cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related thiazole compounds has revealed significant inhibition of microbial growth, indicating that this compound may share similar properties. This is particularly relevant for developing new antibiotics against resistant strains.

The biological activity is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell proliferation, which are crucial in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives:

- Antitumor Study : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines, finding that some compounds exhibited IC50 values significantly lower than conventional treatments .

- Antimicrobial Evaluation : In vitro studies showed that compounds with similar structural motifs demonstrated effective inhibition against common pathogens, suggesting that modifications on the thiazole ring can enhance activity.

特性

IUPAC Name |

(3E)-3-methoxyimino-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-15-8-7-11(16)12-9-14-13(18-12)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXJGHDNRIWDQT-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。